molecular formula C12H14O2 B117500 1,2-Diallyloxybenzene CAS No. 4218-87-5

1,2-Diallyloxybenzene

Cat. No.: B117500
CAS No.: 4218-87-5
M. Wt: 190.24 g/mol
InChI Key: GZWLFCGQNCRLIN-UHFFFAOYSA-N
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Description

1,2-Diallyloxybenzene is an organic compound with the molecular formula C12H14O2. It is characterized by the presence of two allyloxy groups attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

1,2-Diallyloxybenzene can be synthesized through several methods. One common synthetic route involves the reaction of catechol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,2-Diallyloxybenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Common reagents for these reactions include halogens and nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Diallyloxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.

    Biology: Research has shown that dialkoxybenzenes, including this compound, exhibit biological activity against certain pests and pathogens.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.

    Industry: this compound is used in the production of polymers and other advanced materials. Its reactivity and stability make it suitable for various industrial applications.

Comparison with Similar Compounds

1,2-Diallyloxybenzene can be compared with other similar compounds, such as:

    1,4-Diallyloxybenzene: This compound has allyloxy groups at the 1 and 4 positions of the benzene ring. It exhibits different reactivity and properties compared to this compound.

    1,2-Dipropoxybenzene: Similar to this compound but with propoxy groups instead of allyloxy groups. This difference in substituents can lead to variations in chemical behavior and applications.

    1,3-Diethoxybenzene: Another related compound with ethoxy groups at the 1 and 3 positions.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties.

Properties

IUPAC Name

1,2-bis(prop-2-enoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h3-8H,1-2,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWLFCGQNCRLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063361
Record name 1,2-Diallyloxybenzene
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4218-87-5
Record name Catechol diallyl ether
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Record name 1,2-Diallyloxybenzene
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Record name 1,2-Diallyloxybenzene
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Record name Benzene, 1,2-bis(2-propen-1-yloxy)-
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Record name 1,2-Diallyloxybenzene
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Record name 1,2-bis(allyloxy)benzene
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Record name 1,2-DIALLYLOXYBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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